molecular formula C18H22N2O4 B14874589 2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide

2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide

Cat. No.: B14874589
M. Wt: 330.4 g/mol
InChI Key: VMFROCJXOLZRRJ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydride donors.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline and tetrahydrofuran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to induce apoptosis and necrosis in cancer cells by targeting cellular pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoindoline nucleus and a tetrahydrofuran ring sets it apart from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)butanamide

InChI

InChI=1S/C18H22N2O4/c1-11(2)15(16(21)19-10-12-6-5-9-24-12)20-17(22)13-7-3-4-8-14(13)18(20)23/h3-4,7-8,11-12,15H,5-6,9-10H2,1-2H3,(H,19,21)

InChI Key

VMFROCJXOLZRRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1CCCO1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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